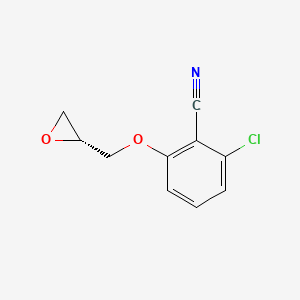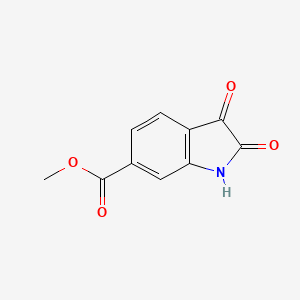![molecular formula C20H23NO3Si B1486691 Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate CAS No. 1190198-35-6](/img/structure/B1486691.png)
Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate
Descripción general
Descripción
Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate (MBT-S) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzene, and is a silyl-protected amino acid. MBT-S has been used in a variety of research applications, including chemical synthesis, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis of Protected Amino Acids
- Preparation of Protected β-Hydroxyaspartic Acid: A β-hydroxyaspartic acid derivative, suitable for incorporation into peptides via solid-phase synthesis, was synthesized through key transformations involving ruthenium tetraoxide mediated oxidation and dichromate oxidation of primary alcohol to α-carboxylic acid. This method facilitates the preparation of gram quantities of the compound for peptide synthesis applications (Wagner & Tilley, 1990).
Labeling Compounds for Radiopharmaceuticals
- Synthesis of Benzyl and Benzoyl Methyl 4-(2,5-dihydroxybenzylamino)benzoate: This research outlines the preparation of labeled compounds for use in radiopharmaceuticals, showcasing the versatility of similar chemical frameworks in the synthesis of complex molecules with potential applications in medical imaging and diagnostics (Taylor et al., 1996).
Ureido Sugars Derivatives
- Synthesis of New Ureido Sugars: Derivatives of 2-amino-2-deoxy-D-glucose and amino acids were obtained, demonstrating the compound's utility in the synthesis of biologically relevant molecules. Such derivatives could have implications in the study of carbohydrate chemistry and potentially in therapeutic applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Adenosine Receptor Antagonists
- Structure-Activity Relationships of Dihydropyridines: Exploration of dihydropyridine derivatives as selective antagonists for human A3 adenosine receptors, highlighting the chemical's role in discovering new therapeutic agents targeting adenosine receptors, which are critical in various physiological processes (Jiang et al., 1997).
Propiedades
IUPAC Name |
methyl 4-amino-3-phenylmethoxy-5-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3Si/c1-23-20(22)17-12-16(10-11-25(2,3)4)19(21)18(13-17)24-14-15-8-6-5-7-9-15/h5-9,12-13H,14,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPANYLQNXKNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)N)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)



![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)

![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)